2,3-Difluoro-L-Phenylalanine

Description

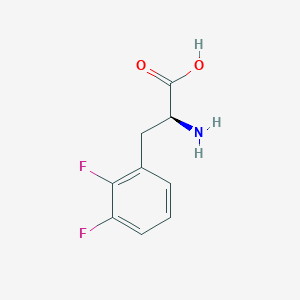

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2,3-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUXKFDPNKLPHX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428101 | |

| Record name | 2,3-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-42-3 | |

| Record name | 2,3-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Difluoro L Phenylalanine

Stereoselective Synthesis Approaches for Difluorinated Phenylalanines

Achieving the desired L-configuration at the α-carbon is a critical challenge in the synthesis of 2,3-difluoro-L-phenylalanine. Various stereoselective strategies have been developed to control the stereochemistry during the formation of the amino acid.

Asymmetric Alpha-Alkylation Strategies

Asymmetric α-alkylation of a glycine (B1666218) enolate equivalent is a powerful method for the synthesis of α-amino acids. This strategy often employs a chiral phase-transfer catalyst to induce enantioselectivity.

A notable approach involves the asymmetric α-alkylation of a glycine Schiff base with a substituted benzyl (B1604629) bromide. nih.gov The use of cinchona alkaloid-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts allows for the synthesis of both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives with high yields and enantioselectivity. nih.gov For instance, the alkylation of tert-butyl glycinate-benzophenone Schiff base with a specific benzyl bromide in the presence of a chiral cinchona alkaloid-derived catalyst can yield the desired L-phenylalanine derivative. nih.govmdpi.com The choice of catalyst dictates the stereochemical outcome; for example, a cinchonine-derived catalyst can lead to the (R)-enantiomer, while a cinchonidine-derived catalyst can produce the (S)-enantiomer. nih.gov

Another strategy involves the "memory of chirality" method, where a phenylalanine derivative is alkylated without an external chiral source. cardiff.ac.uk This approach relies on the transient generation of a chiral enolate that retains the stereochemical information of the starting material.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. researchgate.net Once the desired stereochemistry is established, the auxiliary is removed. This method is widely used in the synthesis of chiral amino acids.

One of the most well-established methods is the Schöllkopf bis-lactim ether method. tandfonline.comnih.gov This approach utilizes a chiral auxiliary derived from the cyclic dipeptide of valine and glycine. Alkylation of the lithiated bis-lactim ether with a suitable benzyl halide, such as 2,3-difluorobenzyl bromide, proceeds with high diastereoselectivity. Subsequent acid hydrolysis of the alkylated product cleaves the auxiliary and yields the desired L-amino acid methyl ester, which can then be saponified to the free amino acid. tandfonline.com This method has been successfully applied to the synthesis of various fluorinated phenylalanine analogs. nih.gov

Another common chiral auxiliary is the Evans oxazolidinone. researchgate.net The N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile. Subsequent cleavage of the auxiliary provides the chiral product. This method has been instrumental in the stereoselective synthesis of numerous chiral building blocks and natural products. researchgate.net

Imidazolidinone auxiliaries have also been employed for the stereoselective synthesis of fluorinated phenylalanines. nih.govbeilstein-journals.org For example, the stereoselective benzylation of an (S)-imidazolidinone with a tetrafluorobenzyl bromide, followed by acidic hydrolysis, affords the corresponding (S)-tetrafluorophenylalanine. nih.govbeilstein-journals.org

| Chiral Auxiliary | Key Features | Reference |

| Schöllkopf bis-lactim ether | High diastereoselectivity in alkylation, versatile for various amino acids. | tandfonline.comnih.gov |

| Evans oxazolidinone | Forms chiral enolates, widely used for asymmetric transformations. | researchgate.net |

| Imidazolidinone | Effective for stereoselective benzylation to produce fluorinated phenylalanines. | nih.govbeilstein-journals.org |

Enantioselective Catalysis in Fluorinated Amino Acid Synthesis

Enantioselective catalysis involves the use of a chiral catalyst to control the stereochemistry of a reaction. This approach is highly efficient as a small amount of catalyst can generate a large quantity of the desired enantiomer.

Transition metal-catalyzed asymmetric hydrogenation of α-enamido esters or similar precursors is a powerful method for producing chiral amino acids. beilstein-journals.org For instance, the asymmetric hydrogenation of an α-amidocinnamic acid derivative using a chiral ferrocene-based ligand like Me-BoPhoz can lead to the corresponding N-acetyl-L-phenylalanine derivative with high enantiomeric excess. beilstein-journals.org

Lewis acid catalysis has also been explored for enantioselective fluorination. For example, the fluorination of β-ketoesters can be catalyzed by a Ti(TADDOLato) complex to afford α-fluoro-β-ketoesters with high enantioselectivity. acs.org Similarly, chiral palladium complexes have been used for the enantioselective fluorination of oxindoles. acs.org More recently, nickel-catalyzed direct asymmetric fluorination of α-aryl acetic acid derivatives has been reported. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a valuable tool in asymmetric synthesis. For example, chiral phosphoric acids have been used to catalyze the aza-Friedel–Crafts reaction of electron-rich arenes with in situ generated α-CF3 ketoimines, yielding enantiopure amino acids. mdpi.com

Multi-step Convergent and Divergent Synthetic Routes for Difluorinated Analogs

Complex molecules like 2,3-difluoro-L-phenylalanine can be synthesized through convergent or divergent strategies. A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. A divergent synthesis starts from a common intermediate that is elaborated into a variety of related compounds. researchgate.net

A divergent approach can be beneficial for creating a library of fluorinated phenylalanine analogs. Starting from a common precursor, different fluorination patterns or other modifications can be introduced in the later stages of the synthesis. This strategy allows for the efficient preparation of structurally related compounds for structure-activity relationship studies. researchgate.net

For example, a common intermediate could be a protected L-phenylalanine derivative that can be subjected to various regioselective fluorination reactions to produce different difluorinated analogs.

Development of Novel Fluorination Reagents and Reaction Protocols

The development of new fluorinating reagents and reaction protocols is crucial for advancing the synthesis of fluorinated compounds. Traditional fluorinating agents like fluorine gas are highly toxic and require special handling. tcichemicals.com

Modern electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are safer and more user-friendly alternatives. tcichemicals.comsigmaaldrich.com These reagents have been used for the direct fluorination of phenylalanine derivatives. For instance, Cu(II)-mediated direct C(sp3)-H fluorination using Selectfluor has been employed to access quaternary fluorinated amino acids. nih.gov

Novel nucleophilic fluorinating agents have also been developed. For example, 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) is a highly stable crystalline solid that serves as a nucleophilic fluorinating agent. tcichemicals.com Another recent development is N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB), which is effective for the fluorination of highly basic organolithium species. louisville.edu

The development of reagents for trifluoromethylthiolation, such as S-trifluoromethyl trifluoromethanesulfonothioate (TTST), has also expanded the toolbox for creating novel fluorinated compounds. louisville.edu

| Fluorination Reagent | Type | Key Features | Reference |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Safer alternative to fluorine gas, used in direct fluorination. | sigmaaldrich.com |

| Selectfluor® | Electrophilic | Stable, user-friendly, employed in direct C-H fluorination. | sigmaaldrich.comnih.gov |

| FLUOLEAD™ | Nucleophilic | High thermal stability, crystalline solid. | tcichemicals.com |

| NFBB | Electrophilic | Effective for fluorinating highly basic organolithium species. | louisville.edu |

Strategies for Racemization-Free Synthesis

Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a significant concern in the synthesis of chiral molecules. This is particularly relevant during peptide coupling reactions or other steps involving the activation of the carboxylic acid group.

To avoid racemization, specific coupling reagents have been developed. For example, the use of propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) as amide coupling reagents has been shown to enable racemization-free synthesis of phenylalanine derivatives. nih.gov These reagents activate the carboxylic acid in a way that minimizes the formation of oxazolone (B7731731) intermediates, which are prone to racemization. nih.gov

Another strategy to prevent racemization is to perform reactions at low temperatures. For instance, the alkylation of chiral auxiliaries is often carried out at -78 °C to maintain stereochemical integrity. nih.gov

Enzymatic methods also offer a powerful way to achieve racemization-free synthesis. Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the stereoselective amination of α,β-unsaturated carboxylic acids to produce optically active α-amino acids. acs.org This enzymatic approach avoids harsh chemical conditions that could lead to racemization.

Scaled-Up Synthetic Methodologies for Research Applications

The production of 2,3-Difluoro-L-phenylalanine on a larger scale for research applications necessitates methodologies that are not only high-yielding and stereoselective but also practical, cost-effective, and scalable. While direct reports on the kilogram-scale synthesis of this specific isomer are not prevalent, established platforms for the asymmetric synthesis of other non-natural and fluorinated amino acids are readily adaptable. These methodologies primarily include enzymatic synthesis via phenylalanine ammonia lyases (PALs), asymmetric alkylation of chiral glycine equivalents such as Schöllkopf bis-lactim ethers, and the use of recyclable chiral nickel(II) complexes. These approaches offer robust and versatile pathways to generate the target compound in the quantities required for extensive biochemical and structural studies.

Enzymatic Synthesis via Phenylalanine Ammonia Lyase (PAL)

One of the most promising green and scalable methods for producing L-phenylalanine derivatives is through the use of phenylalanine ammonia lyases (PALs). nih.govfrontiersin.org These enzymes catalyze the stereoselective addition of ammonia to the corresponding trans-cinnamic acid derivative. frontiersin.org This biocatalytic approach is highly attractive for industrial applications as it operates under mild conditions, avoids the need for expensive cofactors, and has been demonstrated on a large scale for various phenylalanine analogues. nih.govresearchgate.net

For the synthesis of 2,3-Difluoro-L-phenylalanine, the process would begin with 2,3-difluorocinnamic acid. The reaction is typically conducted in an aqueous buffer system with a high concentration of an ammonia source, which is crucial for shifting the reaction equilibrium towards amination. frontiersin.org Engineered PAL enzymes have been developed to enhance stability, activity, and substrate scope, making the process more efficient. acs.org Recent studies have focused on process intensification by immobilizing the enzyme on solid supports, which allows for catalyst reusability and integration into continuous flow systems. frontiersin.org This not only improves productivity but also simplifies downstream processing. frontiersin.org A process using an engineered PAL achieved 70–80% conversion of a cinnamic acid derivative to the corresponding phenylalanine product with enzyme loadings as low as 2.5 wt %. acs.org

| Parameter | Condition | Rationale / Finding | Reference |

|---|---|---|---|

| Enzyme | Engineered or Immobilized Phenylalanine Ammonia Lyase (e.g., AvPAL, PbPAL) | Engineered enzymes offer higher stability and activity. Immobilization allows for catalyst recycling and use in flow chemistry. | frontiersin.orgacs.org |

| Substrate | 2,3-Difluorocinnamic Acid | The direct precursor for the target amino acid. | frontiersin.org |

| Ammonia Source | High concentration (e.g., 5-10 M) ammonium carbonate/bicarbonate | High ammonia concentration is required to drive the reaction equilibrium toward synthesis. Buffered systems (pH 9.5-10.5) are optimal for enzyme stability and conversion. | frontiersin.orgacs.org |

| Temperature | 20-45 °C | A temperature gradient can be applied, starting higher (45°C) for initial rate and lowering (20°C) to favor equilibrium conversion and enzyme stability. | acs.org |

| Reaction Time | ~20 min (Flow) to >40 h (Batch) | Continuous flow significantly reduces reaction time compared to batch processes. | frontiersin.orgacs.org |

| Conversion | Up to 89% | High conversions are achievable, particularly with optimized conditions and engineered enzymes. | frontiersin.org |

Asymmetric Alkylation of Chiral Auxiliaries

A classical and highly versatile method for the asymmetric synthesis of α-amino acids is the Schöllkopf method, which involves the diastereoselective alkylation of a chiral bis-lactim ether auxiliary. tandfonline.comtandfonline.com This methodology has been successfully applied to the synthesis of various fluorinated phenylalanine analogues and is amenable to large-scale preparation. researchgate.netnih.gov

The synthesis commences with the preparation of the Schöllkopf auxiliary, typically (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, which can be synthesized on a large scale from L-valine. researchgate.net The auxiliary is deprotonated with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) to form a nucleophilic lithium aza-enolate. This enolate is then reacted with an electrophile, in this case, 2,3-difluorobenzyl bromide. nih.gov For unreactive benzyl halides, the addition of a Lewis acid such as BF₃·OEt₂ has been shown to be crucial for improving the reaction yield. tandfonline.com The alkylation proceeds with high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired 2,3-Difluoro-L-phenylalanine (typically as its methyl ester), and the chiral auxiliary can be recovered. nih.gov The final step involves hydrolysis of the ester to afford the free amino acid.

| Step | Key Reagents & Conditions | Purpose | Typical Yield | Reference |

|---|---|---|---|---|

| 1. Metalation | Schöllkopf auxiliary, n-BuLi, THF, -78 °C | Formation of the chiral lithium aza-enolate. | - | tandfonline.com |

| 2. Alkylation | 2,3-Difluorobenzyl bromide, BF₃·OEt₂ (optional) | Diastereoselective introduction of the 2,3-difluorobenzyl side chain. | 82-83% (for analogous systems) | tandfonline.comtandfonline.com |

| 3. Hydrolysis (Step 1) | Mild acid (e.g., dilute TFA or HCl) | Cleavage of the auxiliary to yield the amino acid methyl ester. | ~85% | nih.gov |

| 4. Hydrolysis (Step 2) | Aqueous base (e.g., LiOH) or acid (e.g., HCl) | Hydrolysis of the methyl ester to the final free amino acid. | High | nih.gov |

Asymmetric Synthesis via Chiral Ni(II) Complexes

A powerful and practical methodology for the gram-scale and larger asymmetric synthesis of tailor-made α-amino acids involves the alkylation of chiral Ni(II) complexes of a glycine Schiff base. nih.govchemrxiv.org This approach is noted for its operational simplicity, mild reaction conditions, and the ability to recycle the chiral ligand, making it economically viable for larger-scale work. acs.orgnih.gov The methodology has been successfully applied to the decagram-scale synthesis of various fluorinated amino acids. chemrxiv.org

The process begins with the formation of the chiral Ni(II) complex from a chiral ligand (e.g., derived from (S)-proline), glycine, and a nickel(II) salt. nih.gov This square-planar complex serves as a nucleophilic glycine equivalent. The alkylation is typically performed under phase-transfer catalysis (PTC) conditions using an alkyl halide, such as 2,3-difluorobenzyl bromide, in the presence of a base. acs.org A key advantage of this method is the potential for a second-order asymmetric transformation, where the initially formed mixture of diastereomers equilibrates in solution, allowing for the near-complete precipitation of the thermodynamically more stable, desired diastereomer. acs.org This simplifies purification to a simple filtration step. The final amino acid is liberated from the complex by acidic hydrolysis, and the chiral ligand can be recovered and reused. nih.gov This method has been demonstrated to work on a hectogram scale for other amino acids. researchgate.net

| Step | Key Reagents & Conditions | Purpose | Typical Yield / Purity | Reference |

|---|---|---|---|---|

| 1. Complex Formation | Chiral ligand, Glycine, Ni(NO₃)₂, Base (e.g., Na₂CO₃), Methanol (B129727), Reflux | Preparation of the chiral Ni(II) glycine Schiff base complex. | - | acs.orgnih.gov |

| 2. Alkylation | 2,3-Difluorobenzyl bromide, Base (e.g., aq. NaOH), Phase-Transfer Catalyst (e.g., n-Bu₄NI), rt | Asymmetric installation of the side chain onto the glycine template. | Good yields, >90% de | chemrxiv.orgacs.org |

| 3. Crystallization/Epimerization | Base (e.g., K₂CO₃), Methanol, Reflux | Second-order asymmetric transformation to enrich one diastereomer. | >98% de | acs.org |

| 4. Decomposition | Aqueous HCl, rt or heat | Liberation of the target amino acid and recovery of the chiral ligand. | High yield | nih.gov |

Mechanistic Investigations of Biosynthetic Pathways and Metabolic Engineering

Impact on Aromatic Amino Acid Biosynthesis Pathways

The introduction of fluorine atoms onto the phenyl ring of L-phenylalanine creates analogs that can profoundly interfere with the normal regulation of aromatic amino acid biosynthesis. This interference is primarily due to their ability to mimic the natural amino acid, L-phenylalanine, and interact with key regulatory enzymes.

Effects on Key Enzymes of the Shikimate Pathway (e.g., 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase, chorismate mutase)

The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, and plants to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.orgnih.gov The regulation of this pathway is critical for cellular function, and fluorinated phenylalanine analogs can act as potent disruptors.

3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase: This enzyme catalyzes the first committed step of the shikimate pathway. nih.govresearchgate.net Its activity is typically regulated by feedback inhibition from the final products, the aromatic amino acids. pan.olsztyn.pl Studies on the cyanobacterium Synechocystis sp. 29108 have shown that L-phenylalanine is a potent noncompetitive inhibitor of DAHP synthase. nih.gov Fluorinated derivatives, such as 2-fluoro- and 4-fluorophenylalanine, have been identified as powerful analog antimetabolites that can also exert this inhibitory effect. nih.govanl.gov This inhibition is attributed to the hypersensitivity of DAHP synthase to L-phenylalanine and its analogs, leading to a depletion of precursors necessary for tyrosine and tryptophan synthesis. nih.gov Mutants with an altered DAHP synthase that is no longer sensitive to this feedback inhibition have been isolated using these fluoro-analogs as selective agents. nih.govanl.gov

Chorismate Mutase: This enzyme is located at a crucial branch point in the pathway, catalyzing the conversion of chorismate to prephenate, the precursor for both phenylalanine and tyrosine. nih.govnih.gov Chorismate mutase activity is also subject to allosteric regulation by aromatic amino acids. nih.gov In Escherichia coli, the bifunctional enzyme chorismate mutase/prephenate dehydrogenase (TyrA) is involved in tyrosine biosynthesis and is regulated by tyrosine. asm.org The corresponding enzyme in the phenylalanine branch, chorismate mutase/prephenate dehydratase (PheA), is regulated by phenylalanine. The ability of fluorinated phenylalanine analogs to mimic L-phenylalanine suggests they can interfere with the allosteric regulation of chorismate mutase, thereby affecting the metabolic flux towards phenylalanine and tyrosine.

Interactive Table 1: Key Enzymes of the Shikimate Pathway and Regulation

| Enzyme | Reaction Catalyzed | Natural Regulator(s) | Effect of Fluorinated Phenylalanine Analogs | Reference |

|---|---|---|---|---|

| 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase | Condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) | L-phenylalanine, L-tyrosine, L-tryptophan (feedback inhibition) | Potent antimetabolites, act as feedback inhibitors | pan.olsztyn.plnih.govanl.gov |

| Chorismate Mutase | Conversion of chorismate to prephenate | L-phenylalanine, L-tyrosine (allosteric inhibition/activation) | Likely acts as an allosteric modulator, mimicking L-phenylalanine | nih.govnih.gov |

Modulation of Phenylalanine and Tyrosine Branch Pathways

Downstream of chorismate, the pathway splits to produce phenylalanine and tyrosine. wikipedia.org 2,3-Difluoro-L-phenylalanine can also influence the enzymes in these specific branches.

Prephenate Dehydratase: This enzyme catalyzes the conversion of prephenate to phenylpyruvate in the phenylalanine branch. In many organisms, its activity is allosterically inhibited by L-phenylalanine and can be activated by L-tyrosine. nih.gov Research has demonstrated that fluorinated derivatives of phenylalanine act as potent antimetabolites, suggesting they can mimic L-phenylalanine's inhibitory effect on prephenate dehydratase. anl.gov This would reduce the production of phenylpyruvate, a direct precursor to phenylalanine. biorxiv.org

Arogenate Dehydrogenase: In some pathways, tyrosine is synthesized from prephenate via arogenate. Arogenate dehydrogenase is a key regulatory enzyme in this route. While direct studies on 2,3-difluoro-L-phenylalanine are limited, the principle of analog mimicry suggests potential interactions. The metabolism of phenylalanine and tyrosine is interconnected, and alterations in one branch can impact the other. mdpi.comnih.gov For instance, if the phenylalanine pathway is blocked by an analog, the precursor prephenate may be shunted towards the tyrosine pathway, altering the metabolic balance.

Analog Antimetabolite Activity and Allosteric Control Mechanisms

The structural similarity of 2,3-difluoro-L-phenylalanine to L-phenylalanine allows it to act as an analog antimetabolite. This means it can compete with the natural metabolite for binding to the active or allosteric sites of enzymes, thereby inhibiting their function. nih.govanl.gov

The primary mechanism of action is through allosteric control. Allosteric enzymes possess a regulatory site distinct from the catalytic site. biorxiv.org When L-phenylalanine binds to this allosteric site on enzymes like DAHP synthase and prephenate dehydratase, it induces a conformational change that reduces the enzyme's activity, a classic example of feedback inhibition. nih.govanl.gov Fluorophenylalanine derivatives, including the 2,3-difluoro variant, are potent mimics in this regard. anl.gov They can bind to the same allosteric sites, triggering the same inhibitory conformational changes and effectively shutting down the biosynthetic pathway. nih.gov This potent antimetabolite activity has been leveraged in microbiology to select for mutant strains that are resistant to feedback inhibition because their regulatory enzymes have been altered. nih.govanl.gov

Engineering of Microbial Systems for Biosynthesis of Fluorinated Amino Acids

The unique properties of fluorinated amino acids have driven interest in their biotechnological production. nih.gov Metabolic engineering of microbial systems, such as E. coli, offers a promising route for the biosynthesis of these valuable compounds. nih.govasm.org While the direct biosynthesis of 2,3-difluoro-L-phenylalanine in engineered microbes is a complex challenge, several strategies are being explored.

One approach involves harnessing the substrate promiscuity of certain enzymes. nih.gov By introducing genes that code for enzymes capable of acting on fluorinated precursors, it may be possible to direct metabolic pathways towards the synthesis of fluorinated products. For example, researchers have used low-specificity L-threonine aldolases to synthesize 4-fluoro-L-threonine. nih.gov A similar strategy could be envisioned for fluorinated phenylalanines, potentially by engineering the enzymes of the shikimate pathway to accept and process fluorinated intermediates.

Another strategy involves precursor-directed biosynthesis, where a fluorinated precursor is fed to a microbial culture. acs.org The microorganism's native enzymatic machinery then incorporates this precursor into a more complex molecule. This has been successfully demonstrated in the production of fluorinated peptaibols by feeding fluorinated phenylalanine analogs to a fungal culture. acs.org This approach relies on the ability of the cell's biosynthetic enzymes to recognize and utilize the fluorinated analog.

Cellular Uptake and Intracellular Metabolism of Fluorinated Phenylalanine Analogs

For fluorinated phenylalanine analogs to exert their metabolic effects or be incorporated into proteins, they must first enter the cell. Studies on various fluorinated aromatic amino acid analogs have shown that their cellular uptake is an active process. nih.gov

Transport Mechanisms: Research using radiolabeled fluorinated tryptophan and phenylalanine analogs in human breast cancer cells has identified the large neutral amino acid transporter (System L) as the primary mechanism for cellular entry. nih.gov This is an active transport system, capable of concentrating the analogs inside the cell to levels far exceeding the extracellular concentration. nih.govnih.gov The affinity for the transporter can be high, with studies showing that phenylalanine derivatives are efficiently bound and transported. d-nb.info

Intracellular Fate: Once inside the cell, fluorinated phenylalanine analogs can have several fates. They can act as inhibitors of biosynthetic pathways, as discussed previously. nih.govanl.gov Additionally, they can be incorporated into proteins in place of natural phenylalanine. nih.gov This incorporation can alter the structure, stability, and function of the resulting proteins. nih.govresearchgate.net The enhanced stability of the carbon-fluorine bond compared to the carbon-hydrogen bond can also increase the metabolic stability of peptides and proteins containing these analogs. nih.govannualreviews.org The metabolism of the analog itself can also occur; for instance, 4-fluoro-L-phenylalanine can be hydroxylated to L-tyrosine and a fluoride (B91410) ion. annualreviews.org

Interactive Table 2: Cellular Transport and Fate of Fluorinated Phenylalanine Analogs

| Process | Key Findings | Reference |

|---|---|---|

| Cellular Uptake | Mediated by active transport, primarily via the System L amino acid transporter. | nih.govnih.gov |

| Intracellular Concentration | Can reach levels many times higher than the extracellular concentration. | nih.gov |

| Intracellular Metabolism/Fate | Acts as an antimetabolite, inhibiting enzymes in the shikimate pathway. | nih.govanl.gov |

| Can be incorporated into proteins in place of L-phenylalanine. | nih.gov | |

| May undergo further metabolic conversion (e.g., hydroxylation). | annualreviews.org |

Incorporation of 2,3 Difluoro L Phenylalanine into Peptides and Proteins

Methodologies for Site-Specific and Global Incorporation

The introduction of 2,3-Difluoro-L-Phenylalanine into polypeptide chains can be achieved through several key methodologies, each offering distinct advantages for either global replacement or precise, site-specific insertion.

Global substitution of a canonical amino acid with a non-canonical analog can be achieved using auxotrophic host organisms, most commonly Escherichia coli strains that are incapable of synthesizing a specific natural amino acid. nih.govacs.org This method, known as selective pressure incorporation (SPI), is robust and allows for the production of proteins where all instances of a particular amino acid are replaced by the analog. acs.orgmdpi.com

For the incorporation of 2,3-Difluoro-L-Phenylalanine, a phenylalanine auxotrophic E. coli strain would be utilized. nih.gov The methodology involves growing the bacteria in a minimal medium where a defined amount of L-phenylalanine is supplied to support initial growth. Once the natural amino acid is depleted, the cells are supplemented with 2,3-Difluoro-L-Phenylalanine. nih.govrsc.org The cellular machinery then utilizes this analog for protein synthesis, leading to its global incorporation at positions coded by phenylalanine codons. The success of this technique relies on the ability of the endogenous phenylalanyl-tRNA synthetase (PheRS) to recognize and charge the fluorinated analog to its corresponding tRNA (tRNAPhe). rsc.org While this method is powerful for creating globally modified proteins, the efficiency of incorporation can vary, and it is dependent on the promiscuity of the native aminoacyl-tRNA synthetase. rsc.org

Table 1: Overview of Biosynthetic Incorporation Method

| Feature | Description |

| Methodology | Selective Pressure Incorporation (SPI) |

| Host Organism | Phenylalanine auxotrophic Escherichia coli strain |

| Process | Depletion of L-phenylalanine followed by supplementation with 2,3-Difluoro-L-Phenylalanine |

| Mechanism | Utilization of the endogenous translational machinery (PheRS and tRNAPhe) |

| Outcome | Global substitution of Phenylalanine with 2,3-Difluoro-L-Phenylalanine |

| Key Requirement | Recognition and activation of the fluorinated analog by the native PheRS |

Cell-free protein synthesis (CFPS) has become a versatile platform for producing proteins containing non-canonical amino acids, offering several advantages over in-vivo systems. frontiersin.orgwikipedia.org CFPS systems are prepared from cellular lysates that contain all the necessary components for transcription and translation, such as ribosomes, tRNAs, and aminoacyl-tRNA synthetases. wikipedia.org This open environment allows for direct control over the reaction components, bypassing issues of cellular toxicity or transport of the analog. wikipedia.org

The incorporation of 2,3-Difluoro-L-Phenylalanine in a CFPS system would involve adding the analog directly to the reaction mixture. For site-specific incorporation, an orthogonal translation system is required. This typically consists of an engineered aminoacyl-tRNA synthetase and a cognate suppressor tRNA (e.g., an amber suppressor tRNACUA) that is orthogonal to the host's translational machinery. protocols.ionih.govnih.gov This engineered pair specifically recognizes the non-canonical amino acid and incorporates it in response to a unique codon, such as the amber stop codon (UAG), that has been introduced at the desired site in the gene. nih.gov Recent advancements, such as the use of cell extracts from genomically recoded E. coli lacking release factor 1 (RF1), have significantly improved the efficiency of incorporating non-canonical amino acids at multiple sites by reducing competition from translation termination at UAG codons. nih.govnih.gov

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical peptide synthesis and is highly amenable to the incorporation of modified amino acids like 2,3-Difluoro-L-Phenylalanine. csic.esresearchgate.net In this method, a peptide chain is assembled stepwise while anchored to an insoluble resin support. The process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next N-protected amino acid. csic.es

To incorporate 2,3-Difluoro-L-Phenylalanine, a derivative with its amino group protected, typically by a fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-2,3-difluoro-L-phenylalanine), is used. thieme-connect.com This protected building block can be incorporated at any desired position in the peptide sequence using standard coupling reagents. researchgate.netnih.gov SPPS allows for the precise and efficient synthesis of peptides containing single or multiple fluorinated residues. researchgate.net The versatility of SPPS has been demonstrated in the synthesis of various bioactive peptides containing modified phenylalanine residues. researchgate.netnih.gov

Table 2: Comparison of Incorporation Methodologies

| Methodology | Primary Outcome | Key Advantage | Common Application |

| Biosynthetic (Auxotroph) | Global Incorporation | Scalability for globally modified proteins | Studying global effects of substitution on protein stability and function |

| Cell-Free Protein Synthesis | Site-Specific or Global | High control, speed, and tolerance for toxic analogs | Rapid prototyping, synthesis of proteins with multiple ncAAs |

| Solid-Phase Peptide Synthesis | Site-Specific Incorporation | High purity, precise control over sequence, applicable to any analog | Synthesis of short to medium-length peptides for therapeutic and research use |

Ribosomal Translation Fidelity and Promiscuity with Fluorinated Non-Canonical Amino Acids

The fidelity of protein synthesis is maintained by the high specificity of aminoacyl-tRNA synthetases (AARSs) for their cognate amino acids and tRNAs. nih.gov For a non-canonical amino acid like 2,3-Difluoro-L-Phenylalanine to be incorporated biosynthetically, it must be accepted as a substrate by an AARS. In the case of global incorporation using auxotrophic strains, the endogenous PheRS must exhibit a degree of promiscuity to charge 2,3-Difluoro-L-Phenylalanine onto tRNAPhe. rsc.org

However, many AARSs possess proofreading or editing mechanisms to remove misacylated amino acids, which can prevent the incorporation of analogs. nih.govacs.org The efficiency of incorporation, therefore, depends on a delicate balance: the AARS must be promiscuous enough to accept the fluorinated analog but the editing activity must not be so stringent as to hydrolyze the resulting aminoacyl-tRNA. acs.org The structural similarity between 2,3-Difluoro-L-Phenylalanine and L-Phenylalanine suggests that it can be a substrate for PheRS, but the unique electronic properties imparted by the fluorine atoms can influence recognition and editing. acs.org For site-specific incorporation using orthogonal systems, the engineered AARS is evolved to be highly specific for the non-canonical amino acid, thereby ensuring high fidelity at the targeted codon. researchgate.net

Consequences of Analog Incorporation on Protein Structure, Folding, and Conformational Dynamics

The introduction of 2,3-Difluoro-L-Phenylalanine can have significant consequences for the biophysical properties of a protein. The substitution of hydrogen with fluorine atoms on the phenyl ring increases the hydrophobicity of the side chain. protocols.io This enhanced hydrophobicity can strengthen hydrophobic interactions within the protein core or at protein-protein interfaces, potentially leading to increased protein stability or enhanced binding affinities. protocols.io For instance, the incorporation of 2,3-difluoro-L-phenylalanine into immunogenic peptides has been shown to enhance their binding affinity for the Major Histocompatibility Complex (MHC), which is attributed to the increased hydrophobicity from the fluorine substitution. protocols.io

A particularly powerful application of incorporating fluorinated amino acids is in the study of protein conformational dynamics using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is not naturally present in proteins, the ¹⁹F nucleus serves as a sensitive and specific probe. By introducing 2,3-Difluoro-L-Phenylalanine at specific sites, researchers can monitor local conformational changes, protein folding and unfolding pathways, and ligand binding events in real-time. nih.govelifesciences.orgresearchgate.net

Elucidation of Molecular Interactions and Enzyme Mechanisms Using 2,3 Difluoro L Phenylalanine Analogs

Probing Protein-Ligand Interactions and Binding Affinity

The introduction of fluorine atoms onto the phenyl ring of phenylalanine subtly alters its electronic properties, providing a precise method to investigate the nature of protein-ligand interactions. These interactions, particularly cation-π interactions, are believed to be crucial in ligand recognition and binding. nih.gov By systematically replacing phenylalanine with its fluorinated analogs, researchers can modulate the electron density of the aromatic ring and observe the corresponding effects on binding affinity.

A key methodology involves substituting the native phenylalanine in a peptide ligand with various fluorinated versions and measuring the dissociation constant (Kd) for its receptor. Progressive fluorination generally weakens cation-π interactions due to the electron-withdrawing nature of fluorine, which reduces the negative electrostatic potential on the face of the aromatic ring. This trend provides evidence for the presence and strength of such interactions.

For example, studies on the binding of α-factor peptide analogs to the G protein-coupled receptor Ste2p in yeast demonstrated a clear correlation between the fluorination of the phenylalanine at position 13 and the binding affinity. nih.govacs.org Progressive fluorination led to a linear increase in the Kd value, indicating weaker binding. This supports the hypothesis of a cation-π interaction between the aromatic ring of the phenylalanine analog and a cationic residue, such as arginine, in the receptor's binding pocket. nih.gov

Table 1: Effect of Phenylalanine Fluorination on Binding Affinity to Ste2p Receptor

| Analog of α-factor (Position 13) | Cation-π Binding Energy (kcal/mol) | Average Kd (nM) |

|---|---|---|

| Phenylalanine | 27.1 | 20.4 ± 4.4 |

| 3-fluoro Phenylalanine | 22.0 | 31.4 ± 7.3 |

| 4-fluoro Phenylalanine | 22.0 | 26.2 ± 5.9 |

| 3,4-Difluoro Phenylalanine | 17.4 | 38.1 ± 4.7 |

| Pentafluoro Phenylalanine | 3.9 | 177.3 ± 59.9 |

Data sourced from a study on α-factor analogs, illustrating the principle of using fluorination to probe cation-π interactions. nih.gov

Computational models further clarify these experimental findings, suggesting that while fluorine rarely acts as a direct hydrogen bond acceptor, its presence modulates the complex molecular environment, including protein-water hydrogen bond networks, which can stabilize or destabilize a ligand-protein complex. acs.org

Investigating Protein-Protein Recognition Events

The same principles used to study protein-ligand binding apply to the investigation of protein-protein recognition. Aromatic residues are frequently found at the interfaces of protein complexes, where they contribute to the binding energy and specificity through hydrophobic and electrostatic interactions. nih.gov The use of 2,3-Difluoro-L-phenylalanine and similar analogs can help elucidate the specific contributions of these aromatic side chains to the stability and dynamics of protein-protein interfaces.

By incorporating fluorinated phenylalanine at specific sites within a protein, researchers can probe the importance of local aromatic interactions for the formation of protein dimers or larger assemblies. Changes in the stability or affinity of the protein-protein complex upon substitution with a fluorinated analog can reveal the role of cation-π, π-π stacking, or other electrostatic interactions in the recognition event. This approach is valuable for understanding the molecular basis of signal transduction pathways and the assembly of multi-protein machinery.

Studies on Allosteric Modulation and Feedback Inhibition

Allosteric regulation, where a molecule binds to a site other than the active site to modulate enzyme activity, is a fundamental control mechanism in metabolism. wikipedia.org Fluorinated phenylalanine analogs serve as effective tools for studying these regulatory mechanisms, particularly feedback inhibition, where the end product of a pathway inhibits an early enzyme.

A notable example comes from studies of the aromatic amino acid biosynthetic pathway. In the cyanobacterium Synechocystis sp. 29108, L-phenylalanine acts as a feedback inhibitor of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, the first enzyme in the pathway. nih.gov Fluoro-derivatives of phenylalanine were shown to be potent antimetabolites, mimicking the inhibitory effect of the natural amino acid. nih.gov By using these analogs, researchers can select for mutant strains with altered DAHP synthase enzymes that are no longer sensitive to feedback inhibition. nih.gov This allows for the identification of key residues in the allosteric binding site.

Similarly, in Escherichia coli, the AroG isoform of DAHP synthase is allosterically inhibited by L-phenylalanine. scienceasia.org Mutagenesis studies targeting residues in the allosteric binding site, identified from co-crystal structures with L-phenylalanine, led to the creation of feedback-resistant enzymes. scienceasia.org For instance, mutating Gln151, which forms a hydrogen bond with the inhibitor, significantly reduced the enzyme's sensitivity to L-phenylalanine. scienceasia.org

Table 2: Effect of Mutation on L-phenylalanine Feedback Inhibition of AroG

| AroG Variant | % Inhibition by 20 mM L-phenylalanine |

|---|---|

| Wild Type | 51% |

| Q151A | 27% |

| Q151L | 12% |

| Q151N | 17% |

Data sourced from a study on the AroG isoform of DAHP synthase in E. coli. scienceasia.org

These studies demonstrate how phenylalanine analogs can be used to probe the structure and function of allosteric sites and to engineer enzymes with altered regulatory properties.

Characterization of Enzyme Active Sites and Catalytic Mechanisms

Difluorinated phenylalanine analogs are invaluable for characterizing the geometry and electronic environment of enzyme active sites. By acting as substrate mimics or mechanism-based inhibitors, they can be used to trap enzyme-intermediate complexes, allowing for their characterization by techniques such as X-ray crystallography.

For instance, to understand the mechanism of MIO-dependent enzymes, which catalyze unusual amine shifts, researchers have used difluorinated substrate analogs. rsc.orgnih.gov The crystal structure of a phenylalanine 2,3-aminomutase from Pantoea agglomerans was solved in complex with an inhibitor, providing insights into the formation of a covalent N-MIO intermediate that is crucial for the catalytic mechanism. rsc.org Similarly, the structure of a tyrosine 2,3-aminomutase was determined with a bound difluoro-β-tyrosine analog, which helped to identify key active site residues. rsc.orgnih.gov These "snapshot" structures provide critical information about substrate orientation and the roles of specific amino acid residues in catalysis. nih.gov

The mechanism of phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of L-phenylalanine, has also been investigated using structural and mutagenesis studies. nih.gov The active site contains a 4-methylidene-imidazole-5-one (MIO) prosthetic group that interacts with the substrate. nih.gov The use of substrate analogs like 2,3-Difluoro-L-phenylalanine can help to clarify whether the reaction proceeds via a Friedel-Crafts or an E2 elimination mechanism by altering the electronic properties of the aromatic ring and observing the effect on the reaction rate. nih.gov

Assessment of Enzyme Substrate Specificity and Turnover Rates

Enzymes often exhibit high specificity for their natural substrates. Fluorinated analogs of L-phenylalanine are excellent tools for assessing the stringency of this specificity and for quantifying the kinetic parameters of an enzyme. By comparing the Michaelis constant (KM) and catalytic rate (kcat) for the natural substrate versus a fluorinated analog, researchers can understand the factors that govern substrate recognition and turnover.

For example, phenylalanine dehydrogenase (PheDH) from Thermoactinomyces intermedius naturally exhibits activity with both L-phenylalanine and, to a lesser extent, L-tyrosine. myu-group.co.jp To improve its specificity for L-phenylalanine, site-directed mutagenesis was performed. A mutant enzyme, N290D, showed markedly reduced reactivity with L-tyrosine. myu-group.co.jp

Table 3: Substrate Specificity of Wild-Type and Mutant Phenylalanine Dehydrogenase

| Enzyme | Substrate | Relative Activity (%) |

|---|---|---|

| Wild-Type PheDH | L-Phenylalanine | 100 |

| Wild-Type PheDH | L-Tyrosine | 64.0 |

| N290D Mutant PheDH | L-Phenylalanine | 100 |

| N290D Mutant PheDH | L-Tyrosine | 1.5 |

Data sourced from a study on improving the substrate specificity of PheDH. myu-group.co.jp

The catalytic efficiency (kcat/KM) is a useful index for comparing how effectively an enzyme processes different substrates. rsc.org Studies incorporating noncanonical amino acids have shown that even subtle changes, such as the introduction of fluorine, can lead to significant alterations in kinetic properties. acs.org In some cases, turnover rates are decreased, while in others, they may be enhanced, potentially by facilitating product release, which can be the rate-limiting step. acs.org The use of 2,3-Difluoro-L-phenylalanine as a potential substrate allows for a precise evaluation of how an enzyme's active site accommodates variations in the electronic structure of the substrate's aromatic ring.

Applications of Fluorinated Phenylalanine Analogs in Advanced Spectroscopic Analyses

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful technique for studying proteins. The fluorine-19 nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity, comparable to that of protons. acs.orgresearchgate.net Furthermore, since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals. acs.org The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making it an exquisite probe for changes in protein conformation. acs.orgresearchgate.net

The incorporation of 2,3-Difluoro-L-phenylalanine into a protein provides a sensitive reporter for its local environment. The ¹⁹F NMR chemical shift of the difluorophenyl ring is highly dependent on factors such as van der Waals contacts, electrostatic interactions, and solvent accessibility. Consequently, any alteration in the protein's three-dimensional structure, whether global or localized, will likely result in a measurable change in the ¹⁹F chemical shift.

Detailed research findings have demonstrated the utility of fluorinated phenylalanine analogs in elucidating protein structure and conformational transitions. For instance, studies on immunogenic peptides derived from the Wilms Tumor protein (WT1) have utilized fluorinated phenylalanine analogs to investigate the stability of the Major Histocompatibility Complex (MHC)-peptide complex. walshmedicalmedia.com Research has shown that the incorporation of 2,3-Difluoro-L-phenylalanine can lead to an enhanced binding affinity, a phenomenon attributed to the increased hydrophobicity imparted by the fluorine atoms. walshmedicalmedia.com This enhanced affinity can stabilize specific protein conformations, which can then be characterized by ¹⁹F NMR.

The general approach involves comparing the ¹⁹F NMR spectra of the protein in different states (e.g., apo vs. ligand-bound, folded vs. unfolded, wild-type vs. mutant). The number of signals in the spectrum corresponds to the number of unique fluorine environments, and the chemical shift of each signal provides information about the specific structural context of the incorporated 2,3-Difluoro-L-phenylalanine residue. Changes in these chemical shifts upon perturbation can map the regions of the protein undergoing conformational changes. acs.orgnih.gov

| Protein State | Expected ¹⁹F NMR Spectral Change with 2,3-Difluoro-L-phenylalanine | Structural Interpretation |

| Ligand Binding | Appearance of new signals or shifts in existing signals. | Alteration of the local environment at the probe site due to ligand-induced conformational changes. |

| Protein Folding | Broad, unresolved signals for unfolded state; sharp, dispersed signals for folded state. | Transition from a heterogeneous ensemble of conformations to a well-defined tertiary structure. |

| Mutation | Change in chemical shift of probes near the mutation site or allosterically coupled sites. | Local or long-range perturbation of the protein structure due to the amino acid substitution. |

While specific studies detailing the use of 2,3-Difluoro-L-phenylalanine for monitoring protein dynamics and chemical exchange processes are not extensively documented in the available literature, the principles of using fluorinated analogs for such purposes are well-established. Protein dynamics, which span a wide range of timescales, can be effectively studied using ¹⁹F NMR relaxation experiments. acs.org

Information on protein dynamics can be derived from measuring the relaxation properties (T₁ and T₂) of the ¹⁹F nucleus. acs.org Changes in these relaxation parameters can provide insights into the mobility of the protein backbone and side chains at the site of the fluorinated probe.

Furthermore, ¹⁹F NMR is particularly adept at studying chemical exchange processes, where a protein interconverts between two or more conformational states. The appearance of the ¹⁹F NMR spectrum depends on the rate of this exchange relative to the difference in the resonance frequencies of the fluorine nucleus in the different states. The wide chemical shift dispersion of ¹⁹F NMR makes it possible to study faster exchange processes than are accessible with ¹H or ¹³C NMR. copernicus.org This allows for the characterization of transiently populated, functionally important protein states.

¹⁹F NMR has become a valuable tool in drug discovery, particularly in ligand-based and fragment-based screening approaches. researchgate.netnih.govmdpi.com In these methods, changes in the ¹⁹F NMR signal of either a fluorinated ligand upon binding to a target protein, or a fluorinated protein upon binding to a library of compounds, are monitored.

Although specific examples employing 2,3-Difluoro-L-phenylalanine as a reporter in such screens are not prominent in the reviewed literature, the established methodologies are directly applicable. Two common ligand-observed techniques are:

FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening): This method detects the binding of a fluorinated small molecule to a protein by observing changes in its ¹⁹F NMR signal, such as line broadening or changes in chemical shift. beilstein-journals.orgnih.gov

n-FABS (n-Fluorine Atoms for Biochemical Screening): This is a functional assay where a fluorinated substrate is used to monitor enzyme activity. beilstein-journals.orgnih.gov The conversion of the substrate to product is observed through the appearance of new ¹⁹F signals, allowing for the screening of enzyme inhibitors. mdpi.comnih.gov

In a protein-observed approach, a protein with an incorporated 2,3-Difluoro-L-phenylalanine probe could be used to screen a library of non-fluorinated fragments. Binding of a fragment to the protein would likely perturb the environment of the ¹⁹F probe, leading to a change in its chemical shift and indicating a hit.

The development of novel ¹⁹F NMR probes is an active area of research, aimed at creating reporters with enhanced sensitivity, greater chemical shift dispersion, and minimal perturbation to the biological system. beilstein-journals.orgbeilstein-journals.org While many studies focus on trifluoromethyl groups or other fluorinated moieties, the unique electronic properties of difluorinated phenylalanines make them valuable probes.

The substitution pattern on the aromatic ring is a key determinant of the probe's properties. For 2,3-Difluoro-L-phenylalanine, the two adjacent fluorine atoms create a distinct electronic environment that is highly sensitive to changes in its surroundings. This sensitivity can be exploited to report on subtle conformational states or weak binding events. While the literature highlights the development of various fluorinated amino acids, beilstein-journals.orgbeilstein-journals.org specific research detailing the optimization of 2,3-Difluoro-L-phenylalanine as a novel, standalone probe is not extensively covered in the provided search results. However, its commercial availability and demonstrated utility in peptide studies suggest its potential for broader application as a sensitive ¹⁹F NMR probe. walshmedicalmedia.com

Mass Spectrometry for Structural Verification and Quantification of Incorporated Analogs

Following the expression of a protein in the presence of 2,3-Difluoro-L-phenylalanine, it is crucial to verify and quantify its incorporation. Mass spectrometry (MS) is the primary tool for this purpose. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the intact protein. nih.gov The successful incorporation of 2,3-Difluoro-L-phenylalanine in place of phenylalanine will result in a predictable mass shift. Each substitution of a phenylalanine (C₉H₁₁NO₂) with 2,3-Difluoro-L-phenylalanine (C₉H₉F₂NO₂) results in an increase in mass of 36.0 Da (2 * F - 2 * H). By comparing the measured mass of the labeled protein to its theoretical mass, the number of incorporated analogs can be determined.

For more detailed analysis, such as confirming the specific sites of incorporation, a bottom-up proteomics approach is employed. The protein is enzymatically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The mass of the peptides containing the fluorinated analog will be increased by the corresponding mass difference. Fragmentation of these peptides in the tandem mass spectrometer (MS/MS) allows for the precise localization of the 2,3-Difluoro-L-phenylalanine residue within the peptide sequence.

Quantitative mass spectrometry techniques can be used to determine the efficiency of incorporation. This can involve comparing the signal intensities of the labeled and unlabeled peptides. nih.govuni-marburg.de

| Mass Spectrometry Technique | Application for 2,3-Difluoro-L-phenylalanine Incorporation | Information Obtained |

| Electrospray Ionization (ESI-MS) | Analysis of intact protein. | Verification of incorporation and determination of the total number of incorporated analogs per protein molecule. |

| LC-MS/MS | Analysis of digested peptides. | Identification of specific incorporation sites and confirmation of the amino acid sequence of labeled peptides. |

| Quantitative MS | Comparison of labeled and unlabeled peptide signals. | Determination of the percentage of incorporation at each target site. |

Computational and Theoretical Investigations of 2,3 Difluoro L Phenylalanine

Molecular Dynamics Simulations of Protein-Analog Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time, offering insights into how 2,3-difluoro-L-phenylalanine influences protein structure and function. nih.govresearchgate.net These simulations are crucial for studying systems at an atomic level of detail, revealing conformational changes and interaction dynamics that are often inaccessible to experimental techniques alone.

When 2,3-difluoro-L-phenylalanine is incorporated into a peptide or protein, MD simulations can track the conformational preferences of the fluorinated side chain and its impact on the local and global protein structure. For instance, simulations can reveal how the altered electrostatic potential and hydrophobicity of the difluorinated phenyl ring affect interactions with neighboring residues and solvent molecules. mdpi.com Studies on similar fluorinated phenylalanine analogs have demonstrated that the position of fluorine substitution can significantly influence peptide conformation. beilstein-journals.org

Research on other fluorinated phenylalanine analogs, such as 3,5-difluoro-L-phenylalanine, in the context of HIV-1 capsid inhibitors has utilized MD simulations to explore binding modes and calculate binding free energies, providing crucial information for structure-activity relationship studies. nih.govmdpi.com These studies highlight the importance of accurate force field parameterization for fluorinated residues to obtain reliable simulation results. frontiersin.org

Quantum Chemical Calculations of Electronic and Steric Effects of Fluorine Substitution

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and energetics of molecules. rsc.org These methods are essential for dissecting the specific electronic and steric consequences of substituting hydrogen atoms with fluorine in the phenyl ring of L-phenylalanine.

Fluorine's high electronegativity leads to a significant redistribution of electron density in the aromatic ring. acs.org QC calculations can precisely quantify this electron-withdrawing inductive effect, which alters the molecule's electrostatic potential surface. This change influences non-covalent interactions such as cation-π, π-π stacking, and hydrogen bonding. acs.orgacs.org For instance, the progressive fluorination of a phenylalanine ring generally weakens its cation-π binding ability due to the reduced π-electron density. acs.org

Sterically, fluorine is only slightly larger than hydrogen, meaning that its incorporation generally does not cause significant conformational changes due to steric hindrance. beilstein-journals.org QC calculations can confirm this by comparing the optimized geometries of phenylalanine and 2,3-difluoro-L-phenylalanine. acs.org

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. collaborativedrug.com Computational modeling is a cornerstone of modern SAR, allowing for the prediction of activity and the rationalization of experimental results. For peptides or inhibitors containing 2,3-difluoro-L-phenylalanine, computational SAR can guide the design of more potent and selective molecules.

By creating computational models of a target protein in complex with ligands containing either phenylalanine or 2,3-difluoro-L-phenylalanine, researchers can analyze the differences in binding modes and energies. Techniques like molecular docking can predict the preferred orientation of the ligand in the binding site, while more advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can estimate the free energy of binding. frontiersin.org

Rational Design Principles for Novel Fluorinated Amino Acid Probes

The insights gained from computational and theoretical investigations are pivotal in establishing rational design principles for new biological probes. biorxiv.org Fluorinated amino acids, including 2,3-difluoro-L-phenylalanine, are excellent candidates for ¹⁹F NMR (Nuclear Magnetic Resonance) spectroscopy probes, a technique highly sensitive to the local chemical environment with no background signal in biological systems. acs.org

Computational modeling can aid in the design of such probes by:

Predicting ¹⁹F NMR Chemical Shifts: Although challenging, quantum chemical calculations can help correlate the observed ¹⁹F chemical shifts with specific protein conformations and interactions.

Optimizing Probe Properties: By understanding the electronic and steric effects of fluorination, researchers can design amino acids with tailored properties. For example, if a stronger cation-π interaction is desired, a different fluorination pattern might be computationally screened and proposed. acs.org

Guiding Synthetic Efforts: Computational studies can prioritize which fluorinated analogs are most likely to yield the desired properties, thus focusing synthetic chemistry efforts on the most promising candidates. biorxiv.org

The overarching goal is to leverage computational chemistry to move from serendipitous discovery to the deliberate design of fluorinated amino acids like 2,3-difluoro-L-phenylalanine for specific applications in protein engineering, drug design, and as probes for studying biological systems. mdpi.comresearchgate.net

Advanced Analytical and Purification Methodologies in Research

Chromatographic Techniques for Enantiomer Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of chiral molecules like 2,3-Difluoro-L-Phenylalanine. It allows for the separation of the L-enantiomer from its D-counterpart and the assessment of enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary technique for the direct enantioseparation of amino acids and their derivatives. researchgate.net The principle relies on the differential interaction between the enantiomers and a chiral selector immobilized on the stationary phase. For fluorinated phenylalanine analogs, several types of CSPs have proven effective.

Macrocyclic antibiotic-based CSPs, such as those derived from vancomycin (B549263) and teicoplanin, are widely used. nih.govresearchgate.net These selectors, often bonded to core-shell silica (B1680970) particles for high efficiency, can separate enantiomers of fluorinated β-phenylalanine analogs under reversed-phase or polar-ionic conditions. nih.govu-szeged.hu The separation mechanism involves a combination of interactions, including hydrophobic, ionic, and hydrogen bonding, between the analyte and the complex structure of the macrocyclic glycopeptide. nih.govmdpi.com Studies on various fluorinated phenylalanine analogs have shown that vancomycin-based CSPs can provide excellent chiral recognition. u-szeged.hu

Another effective class of CSPs includes derivatized cyclofructans and Cinchona alkaloid-based phases. nih.govresearchgate.net These are also capable of resolving fluorinated amino acid enantiomers, often through different interaction mechanisms compared to macrocyclic antibiotics. The choice of mobile phase, including the organic modifier (e.g., methanol (B129727), acetonitrile), pH, and additives, is crucial for optimizing retention and selectivity. nih.govnih.gov For instance, in some systems, increasing the methanol content in the mobile phase has been observed to improve selectivity, suggesting that hydrogen bonding may not be the primary driver of chiral recognition. nih.govresearchgate.net

The following table presents representative data from the enantioseparation of fluorinated β-phenylalanine analogs on a vancomycin-based CSP, illustrating the typical parameters assessed.

Table 1: Representative HPLC Enantioseparation Data for Fluorinated Phenylalanine Analogs on a Vancomycin-Based CSP Data derived from studies on various fluorinated β-phenylalanine analogs, demonstrating the principle of chiral separation.

| Compound | Mobile Phase (v/v) | Retention Factor (k1) | Selectivity (α) | Resolution (Rs) |

| 2-Fluorophenylalanine analog | H₂O/MeOH (70/30) + 0.1% TEAA | 1.85 | 1.12 | 2.10 |

| 3-Fluorophenylalanine analog | H₂O/MeOH (70/30) + 0.1% TEAA | 2.05 | 1.15 | 2.55 |

| 4-Fluorophenylalanine analog | H₂O/MeOH (70/30) + 0.1% TEAA | 2.18 | 1.13 | 2.30 |

| 2,4-Difluorophenylalanine analog | H₂O/MeOH (60/40) + 0.1% TEAA | 1.90 | 1.18 | 2.95 |

| 2,5-Difluorophenylalanine analog | H₂O/MeOH (60/40) + 0.1% TEAA | 1.75 | 1.16 | 2.65 |

| TEAA: Triethylammonium Acetate; k1: Retention factor of the first eluting enantiomer; α: Selectivity factor (k2/k1); Rs: Resolution between enantiomers. Source: Adapted from research on fluorinated β-phenylalanine analogs. u-szeged.hu |

While HPLC with standard UV detection can separate enantiomers, coupling it with a Circular Dichroism (CD) detector provides an advanced method for both separation and quantification. csfarmacie.cz CD spectroscopy measures the differential absorption of left and right circularly polarized light, a property inherent to chiral molecules. researchgate.net Since enantiomers have mirror-image CD spectra, an HPLC-CD system can provide unambiguous identification and quantification of each enantiomer in a mixture. nih.govroyalsocietypublishing.org

The method involves separating the enantiomers on a chiral column, after which the eluent passes through the CD detector. jascoinc.com The detector is set to a wavelength where the chiral molecules exhibit a strong CD signal. The resulting chromatogram shows positive and negative peaks corresponding to the D- and L-enantiomers, respectively (or vice-versa). jascoinc.com The area of each peak is directly proportional to the concentration of that enantiomer, allowing for precise determination of enantiomeric purity. researchgate.netnih.gov This technique has been successfully applied to the quantitative analysis of L-phenylalanine and can be readily adapted for its fluorinated analogs. d-nb.info

Ion-Exchange Chromatography (IEC) is a powerful technique for the purification of amino acids from crude mixtures resulting from chemical synthesis or biological production. rnlkwc.ac.ingoogle.com The method separates molecules based on their net charge at a given pH. dcu.ie Amino acids are amphoteric molecules, meaning their charge state (positive, neutral, or negative) is dependent on the pH of the solution.

For the purification of 2,3-Difluoro-L-Phenylalanine, a cation-exchange resin is typically used. nih.gov The process generally involves the following steps:

Adsorption: The crude solution containing the amino acid is adjusted to a low pH (e.g., pH 1.8-2.0), ensuring the amino group is protonated (-NH₃⁺) and the molecule carries a net positive charge. This solution is then passed through a cation-exchange column, where the positively charged amino acid binds to the negatively charged resin. google.comgoogle.com

Washing: The column is washed with water or a low-concentration buffer to remove unbound impurities, such as salts and neutral or negatively charged molecules. google.com

Elution: The purified amino acid is recovered by eluting it from the column. This is achieved by increasing the pH of the mobile phase (e.g., using an ammonia (B1221849) solution), which neutralizes the charge on the amino acid, causing it to detach from the resin. google.comgoogle.com

IEC is highly effective for removing inorganic salts and other charged impurities, making it a crucial step in obtaining high-purity 2,3-Difluoro-L-Phenylalanine. mdpi.comdiaion.com

Spectroscopic Verification of Compound Identity and Purity (e.g., NMR, Mass Spectrometry)

Once purified, the identity and purity of 2,3-Difluoro-L-Phenylalanine must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the definitive methods for this purpose.

Nuclear Magnetic Resonance (NMR): NMR provides detailed information about the molecular structure.

¹H NMR identifies the number and environment of hydrogen atoms. For 2,3-Difluoro-L-Phenylalanine, specific signals for the α-hydrogen, β-hydrogens, and the aromatic protons would be expected, with coupling patterns providing connectivity information. acs.org

¹³C NMR provides information on the carbon skeleton of the molecule. acs.org

¹⁹F NMR is particularly valuable for fluorinated compounds. mdpi.com It is highly sensitive and provides distinct signals for each fluorine atom in the molecule, confirming the 2,3-difluoro substitution pattern on the phenyl ring. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for structural verification. researchgate.net

Mass Spectrometry (MS): MS determines the mass-to-charge ratio of the molecule, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), can determine the molecular formula with high accuracy by providing a precise mass measurement, further validating the compound's identity. acs.orgrsc.org Fast-Atom Bombardment (FAB) mass spectrometry has also been used to characterize fluorinated amino acids, typically showing a pseudo-molecular ion (MH⁺). tandfonline.com

Methodologies for Isolation and Purification of Synthesized and Biologically Produced Analogs

The strategy for isolating and purifying 2,3-Difluoro-L-Phenylalanine and its analogs depends on the source.

Synthesized Analogs: Chemical synthesis often results in a crude product containing the desired compound along with unreacted starting materials, by-products, and reagents. fu-berlin.de The purification workflow typically involves multiple steps:

Initial Extraction: The crude product may be subjected to liquid-liquid extraction to remove major impurities.

Chromatography: A combination of chromatographic techniques is often necessary. Ion-exchange chromatography is used to remove salts and charged impurities. google.com This is frequently followed by reversed-phase HPLC for final polishing to achieve high purity. rsc.org

Crystallization: The final, pure compound is often isolated as a solid through crystallization from a suitable solvent system.

Biologically Produced Analogs: When fluorinated amino acids are produced via fermentation or incorporated into proteins in cell cultures, the initial mixture is a complex biological matrix. nih.govnih.gov The isolation process begins with separating the small molecule or the protein of interest from cellular components.

Cell Lysis and Clarification: Cells are first broken open (lysed), and insoluble debris like cell membranes and organelles are removed by centrifugation or filtration. google.com

Initial Purification: For free amino acids, the clarified broth can be passed through an ion-exchange resin to capture the target molecule, separating it from the bulk of other cellular components like sugars, other amino acids, and proteins. nih.govgoogle.com

Final Polishing: As with synthetic products, further purification is achieved using high-resolution techniques like HPLC to ensure the final product is free of closely related impurities. nih.gov

This multi-step approach ensures the removal of a wide range of contaminants, from large proteins and cellular debris to small organic and inorganic impurities, yielding a product of the required purity for research.

Q & A

Q. What are the primary synthetic routes for 2,3-Difluoro-L-Phenylalanine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically employs fluorinated precursors and chiral auxiliaries to preserve the L-configuration. For example, multicomponent reactions starting with fluorinated aldehydes and acetylglycine in acetic anhydride yield azalactone intermediates, which are hydrolyzed and functionalized to produce the target compound. Temperature control (<10°C) and stoichiometric ratios (e.g., 1:1 aldehyde:acetylglycine) are critical to minimize racemization . Diastereoselectivity can be enhanced using tert-butyl-based chiral ligands during coupling reactions, as shown in analogous 3,5-difluoro-DL-phenylalanine syntheses .

Q. How can researchers validate the purity and structural integrity of 2,3-Difluoro-L-Phenylalanine?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity (>95% required for biochemical assays) . Mass spectrometry (ESI-MS) confirms molecular weight (201.17 g/mol for C₉H₉F₂NO₂), while ¹⁹F-NMR resolves fluorination patterns (δ -110 to -120 ppm for aromatic fluorines). X-ray crystallography may further validate stereochemistry in crystalline derivatives .

Q. What are the solubility and stability considerations for handling 2,3-Difluoro-L-Phenylalanine in experimental workflows?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers (e.g., PBS) but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests indicate decomposition at >40°C; long-term storage at -20°C in anhydrous conditions is recommended. For in vitro assays, prepare fresh solutions to avoid hydrolytic degradation of the fluorinated aromatic ring .

Advanced Research Questions

Q. How does fluorination at the 2,3-positions of L-phenylalanine alter enzymatic recognition compared to non-fluorinated analogs?

- Methodological Answer : Fluorination sterically and electronically perturbs enzyme-substrate interactions. Kinetic assays with L-phenylalanine oxidase reveal a 30% reduction in catalytic efficiency (kcat/KM) for 2,5-difluoro-DL-phenylalanine compared to native phenylalanine, attributed to fluorine's electronegativity hindering proton transfer steps. Similar effects are expected for 2,3-difluoro derivatives. Use stopped-flow spectroscopy or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies resolve contradictions in fluorinated amino acid activity data across different experimental models?

- Methodological Answer : Discrepancies (e.g., variable inhibition potency in bacterial vs. mammalian enzymes) require systematic validation:

- Step 1 : Replicate assays under standardized conditions (pH, temperature, cofactors).

- Step 2 : Apply multivariate analysis to isolate variables (e.g., membrane permeability differences).

- Step 3 : Cross-validate with orthogonal techniques (e.g., CRISPR-edited enzyme variants or molecular dynamics simulations) .

Q. How can 2,3-Difluoro-L-Phenylalanine be incorporated into peptide chains to study fluorination effects on protein folding?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected 2,3-Difluoro-L-Phenylalanine. Key steps:

- Deprotection : 20% piperidine in DMF (2 × 5 min).

- Coupling : HBTU/HOBt activation (4 eq. amino acid, 1 h per residue).

- Characterization : Circular dichroism (CD) spectroscopy detects altered secondary structures (e.g., β-sheet destabilization due to fluorine's hydrophobicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|